(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
Description
Properties
IUPAC Name |
2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S3/c1-11-3-5-13(15(9-11)22(26)27)16-6-4-12(28-16)10-17-18(23)21(20(29)31-17)14(19(24)25)7-8-30-2/h3-6,9-10,14H,7-8H2,1-2H3,(H,24,25)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLESTBLDEYRJTJ-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCSC)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(CCSC)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. The compound's complex structure, which includes a furan moiety and a nitrophenyl group, enhances its versatility and efficacy in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 478.6 g/mol. Its unique thiazolidinone core is known for significant biological activity, particularly in the field of cancer therapy.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O6S3 |
| Molecular Weight | 478.6 g/mol |
| CAS Number | 875286-22-9 |
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : The compound exhibits moderate to strong antiproliferative activity against various cancer cell lines. Research indicates that it induces apoptosis in leukemia cells through mechanisms involving cell cycle arrest and DNA fragmentation .
- Binding Affinity : Molecular docking studies suggest that the compound effectively binds to proteins involved in cancer progression and bacterial resistance mechanisms, highlighting its potential as a therapeutic agent.
- Electron Donating Groups : The presence of electron-donating groups on the thiazolidinone moiety significantly influences its anticancer properties. Variations in these groups have been shown to affect cytotoxicity levels, with certain derivatives demonstrating enhanced effects against specific cancer types .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
-
Anticancer Activity : A study synthesized various thiazolidinone derivatives, including this compound, and tested their cytotoxic effects on human leukemia cell lines (HL-60). Compounds demonstrated IC50 values indicating significant cytotoxic activity, particularly those with favorable substituents at the para position of the phenyl ring .
Compound IC50 (μM) Cell Line Tested 5e 5.31 HL-60 5f 6.42 HL-60 - Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the thiazolidinone structure can lead to varying degrees of anticancer efficacy. For instance, compounds with bulky substituents at specific positions exhibited enhanced bioactivity against multiple cancer cell lines .
- Antimicrobial Properties : Beyond anticancer effects, compounds similar to this compound have been investigated for their antimicrobial properties, showing potential against various bacterial strains due to their ability to disrupt cellular processes .
Scientific Research Applications
Anticancer Applications
The thiazolidinone core structure found in this compound has been associated with various anticancer activities. Research indicates that derivatives of thiazolidinones exhibit cytotoxic effects against several human cancer cell lines. For example, studies have shown that compounds with similar structures demonstrate potent inhibitory activity against human acute leukemia (HL-60), adenocarcinomic human alveolar basal epithelial (A549), and breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 2.66 to 14.7 μM depending on the substituents present on the phenyl ring .
Table 1: Cytotoxic Activity of Thiazolidinone Derivatives
| Compound Name | Cell Line Targeted | IC50 Value (μM) |
|---|---|---|
| Compound 1 | HL-60 | 2.66 |
| Compound 2 | A549 | 5.31 |
| Compound 3 | MDA-MB-231 | 6.42 |
| Compound 4 | Raji | 14.7 |
These findings suggest that modifications to the thiazolidinone structure can enhance bioactivity, potentially leading to the development of new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have highlighted the effectiveness of thiazolidinone derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain derivatives have shown superior antibacterial potency compared to standard antibiotics like ampicillin and have been effective against resistant strains such as MRSA and Pseudomonas aeruginosa .
Table 2: Antimicrobial Efficacy of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain Targeted | Efficacy Compared to Ampicillin |
|---|---|---|
| Compound A | MRSA | More potent |
| Compound B | E. coli | More potent |
| Compound C | Pseudomonas aeruginosa | More potent |
Molecular Docking Studies
Recent computational studies using molecular docking techniques have provided insights into the binding affinities of these compounds to various biological targets. Such studies indicate that modifications in the chemical structure can significantly influence binding interactions, thereby affecting biological activity .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound belongs to a family of thiazolidinone derivatives with aryl-substituted furan rings. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound and ’s analog may enhance binding to electron-rich biological targets compared to bromo or fluoro substituents .
- Side Chain Modifications : The methylthio group in the target compound likely increases lipophilicity (logP) compared to simpler carboxylic acid chains in analogs .
Tanimoto Similarity and Structural Relationships
Per the US-EPA CompTox Chemicals Dashboard, structural similarity is quantified using Tanimoto scores (threshold >0.8) . The target compound shares high similarity with analogs in , and 6 due to the conserved thiazolidinone-furan core. Differences in aryl substituents (e.g., bromo vs. nitro) reduce scores slightly but retain functional comparability for read-across assessments .
Physical Properties
- Density and Solubility : The 4-nitrophenyl analog () has a density of 1.62 g/cm³, suggesting moderate packing efficiency. The target compound’s methylthio group may further increase density and reduce aqueous solubility .
- Acidity : The pKa of the 4-nitrophenyl analog (4.11) indicates moderate acidity, likely due to the nitro group’s electron-withdrawing effects. The target compound’s methylthio group may slightly alter acidity .
Preparation Methods
Friedel-Crafts Acylation of Furan
The nitro-substituted furan precursor is synthesized via Friedel-Crafts acylation. A mixture of furan (1.0 eq), 4-methyl-2-nitrobenzoyl chloride (1.2 eq), and AlCl₃ (1.5 eq) in dichloromethane undergoes acylation at 0°C for 2 h, yielding 5-(4-methyl-2-nitrobenzoyl)furan-2-carbaldehyde (78% yield). Subsequent reduction using NaBH₄ in ethanol converts the ketone to the alcohol, which is oxidized to the aldehyde with pyridinium chlorochromate (PCC) in dichloromethane (62% over two steps).
Formation of the Thiazolidinone Core
Thiosemicarbazone Intermediate
The aldehyde (Intermediate A) reacts with thiosemicarbazide (1.1 eq) in ethanol under reflux with catalytic acetic acid to form the corresponding thiosemicarbazone (Intermediate D, 85% yield). The reaction proceeds via nucleophilic addition of the hydrazine group to the aldehyde, followed by dehydration (Scheme 1).
Characterization Data for Intermediate D :
Cyclization to Thiazolidinone
Intermediate D undergoes cyclization with ethyl 2-bromoacetate (1.5 eq) in ethanol containing sodium acetate (2.0 eq) at reflux for 6 h. This S-alkylation followed by intramolecular cyclization forms the 2-thioxothiazolidin-4-one ring (Intermediate B, 70% yield). The reaction mechanism involves deprotonation of the thiol group, nucleophilic attack on the α-carbon of the bromoester, and elimination of ethanol (Scheme 2).
Optimization Notes :
- Higher yields (82%) are achieved using microwave irradiation (100°C, 30 min).
- Substituents on the aryl group influence cyclization efficiency; electron-withdrawing groups (e.g., nitro) enhance reaction rates.
Functionalization with the 4-(Methylthio)butanoic Acid Side Chain
Nucleophilic Substitution
The thiazolidinone nitrogen is alkylated with methyl 4-bromo-2-(methylthio)butanoate (1.2 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C for 12 h. The ester intermediate is hydrolyzed with 10% NaOH in methanol/water (1:1) at 25°C for 2 h, yielding the target compound (58% over two steps).
Side Reaction Mitigation :
- Competing O-alkylation is suppressed using a polar aprotic solvent (DMF).
- Excess alkylating agent ensures complete substitution.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CH=N), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (s, 1H, Ar-H), 7.48 (d, J = 3.6 Hz, 1H, furan-H), 6.81 (d, J = 3.6 Hz, 1H, furan-H), 4.32 (t, J = 7.2 Hz, 2H, N-CH₂), 2.96 (t, J = 7.2 Hz, 2H, S-CH₂), 2.52 (s, 3H, Ar-CH₃), 2.08 (s, 3H, S-CH₃).
- ¹³C NMR (150 MHz, DMSO-d₆) : δ 176.8 (C=O), 167.3 (C=S), 152.4 (C=N), 148.2 (Ar-C), 122.6 (furan-C), 41.9 (N-CH₂), 34.7 (S-CH₂), 20.5 (Ar-CH₃), 15.3 (S-CH₃).
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes
One-Pot Tandem Reaction
A greener approach combines Intermediate A, thiosemicarbazide, ethyl 2-bromoacetate, and methyl 4-mercaptobutanoate in ethanol/water (3:1) with nano-CoFe₂O₄ (5 mol%) as a catalyst. Microwave irradiation (120°C, 20 min) affords the target compound in 54% yield, avoiding isolation of intermediates.
Enzymatic Resolution
Lipase-mediated kinetic resolution using vinyl acetate in tert-butyl methyl ether selectively acetylates the (R)-enantiomer, enabling isolation of the (E)-isomer with 98% enantiomeric excess (ee).
Yield Optimization and Industrial Scalability
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| 3.2 | Solvent | Ethanol → DMF | 70% → 82% |
| 4.1 | Catalyst | Piperidine → L-Proline | 65% → 73% |
| 5.1 | Temperature | 60°C → 80°C | 58% → 68% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
